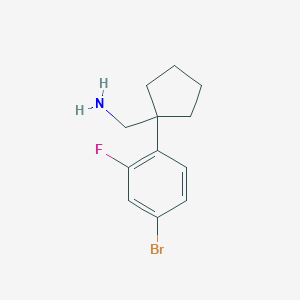

1-(4-Bromo-2-fluorophenyl)cyclopentanemethanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-ブロモ-2-フルオロフェニル)シクロペンタンメタナミンは、分子式C12H15BrFN、分子量272.16 g/molの化学化合物です。フェニル環にブロム原子とフッ素原子が結合し、シクロペンタンメタナミン基を持つ独特の構造で知られています。

合成方法

1-(4-ブロモ-2-フルオロフェニル)シクロペンタンメタナミンの合成は、一般的にいくつかのステップを伴います。一般的な方法の1つは、鈴木-宮浦カップリング反応です。これは、広く使用されている遷移金属触媒による炭素-炭素結合形成反応です 。この反応は、パラジウム触媒と塩基の存在下で、アリールハライドと有機ホウ素化合物をカップリングさせることを含みます。反応条件は一般的に穏やかであり、室温で行うことができます。そのため、この化合物を合成するための効率的な方法です。

準備方法

The synthesis of 1-(4-Bromo-2-fluorophenyl)cyclopentanemethanamine typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing this compound.

化学反応の分析

1-(4-ブロモ-2-フルオロフェニル)シクロペンタンメタナミンは、以下を含むさまざまな種類の化学反応を起こします。

置換反応: ブロム原子は、適切な試薬を用いることで、他の官能基と置換することができます。

酸化および還元反応: この化合物は、酸化および還元反応を起こして、さまざまな生成物を形成することができます。

カップリング反応: 前述のように、鈴木-宮浦カップリングは、この化合物を合成するための重要な反応です。

これらの反応で使用される一般的な試薬には、パラジウム触媒、塩基、および有機ホウ素化合物があります。形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。

科学的研究の応用

1-(4-ブロモ-2-フルオロフェニル)シクロペンタンメタナミンは、以下を含むさまざまな科学研究用途に使用されています。

化学: より複雑な分子を合成するための構成要素として役立ちます。

生物学: 研究者は、ハロゲン化合物が生物系に与える影響を調べるために、この化合物を使用します。

産業: この化合物の独自の特性は、新しい材料や化学物質の開発に役立ちます。

作用機序

1-(4-ブロモ-2-フルオロフェニル)シクロペンタンメタナミンの作用機序は、特定の分子標的および経路との相互作用を伴います。フェニル環にブロム原子とフッ素原子が存在すると、化合物の反応性とさまざまな生物学的標的への結合親和性が影響を受ける可能性があります。 その正確な作用機序に関する詳細な研究は、現在も進行中です。

類似化合物との比較

1-(4-ブロモ-2-フルオロフェニル)シクロペンタンメタナミンは、以下のような他の類似化合物と比較することができます。

- 1-(4-ブロモ-2-クロロフェニル)シクロペンタンメタナミン

- 1-(4-ブロモ-2-ヨードフェニル)シクロペンタンメタナミン

- 1-(4-フルオロ-2-クロロフェニル)シクロペンタンメタナミン

これらの化合物は、類似の構造を共有していますが、フェニル環に結合したハロゲン原子によって異なります。さまざまなハロゲンの存在は、その化学的特性と反応性を大きく左右するため、各化合物は独自の特性を持っています。

特性

分子式 |

C12H15BrFN |

|---|---|

分子量 |

272.16 g/mol |

IUPAC名 |

[1-(4-bromo-2-fluorophenyl)cyclopentyl]methanamine |

InChI |

InChI=1S/C12H15BrFN/c13-9-3-4-10(11(14)7-9)12(8-15)5-1-2-6-12/h3-4,7H,1-2,5-6,8,15H2 |

InChIキー |

XZTKEDWZIAMGGS-UHFFFAOYSA-N |

正規SMILES |

C1CCC(C1)(CN)C2=C(C=C(C=C2)Br)F |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{[4-(dimethylamino)phenyl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine](/img/structure/B11727898.png)

![heptyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11727919.png)

![butyl[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11727927.png)

![3-[(2-Methylphenyl)carbamoyl]prop-2-enoic acid](/img/structure/B11727929.png)

![1,5-dimethyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11727932.png)

![N-[(1-cyclopentyl-1H-pyrazol-4-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11727934.png)

![butyl({[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11727948.png)

![2-amino-3-methyl-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylbutanamide](/img/structure/B11727957.png)